molecular formula C21H18N4O4S B4062101 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No. B4062101
M. Wt: 422.5 g/mol
InChI Key: OKBUDXJDWAVESF-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is 422.10487624 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds incorporating 1,3,4-thiadiazole and isoindole moieties exhibit significant anticancer properties. For example, novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, and isoindoline-1,3-dione moieties were synthesized and evaluated for their antioxidant and anticancer activities. Some of these derivatives showed promising activity against human glioblastoma and breast cancer cell lines, with certain compounds being identified as highly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Nematocidal Activity

Compounds with 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Some derivatives showed effective nematocidal activity against Bursaphelenchus xylophilus, a pest causing significant damage to pine forests. These compounds were found to decrease the head swinging, body fluctuation, and body bending frequency of B. xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial Activity

Several studies have focused on the synthesis and antimicrobial evaluation of thiadiazole derivatives. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against various microbial strains, showing significant activity. This underscores the potential of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-29-12-17-23-24-21(30-17)22-18(26)16(11-13-7-3-2-4-8-13)25-19(27)14-9-5-6-10-15(14)20(25)28/h2-10,16H,11-12H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBUDXJDWAVESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Reactant of Route 5
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Reactant of Route 6
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

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